2-{1-[(Tert-butoxy)carbonyl]-3-(dimethylamino)azetidin-3-yl}acetic acid
CAS No.:
Cat. No.: VC13806457
Molecular Formula: C12H22N2O4
Molecular Weight: 258.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H22N2O4 |
|---|---|
| Molecular Weight | 258.31 g/mol |
| IUPAC Name | 2-[3-(dimethylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid |
| Standard InChI | InChI=1S/C12H22N2O4/c1-11(2,3)18-10(17)14-7-12(8-14,13(4)5)6-9(15)16/h6-8H2,1-5H3,(H,15,16) |
| Standard InChI Key | NGJFSGJLZBCZDB-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)N(C)C |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)N(C)C |
Introduction
Molecular Characteristics and Structural Features
Chemical Identity
2-{1-[(tert-butoxy)carbonyl]-3-(dimethylamino)azetidin-3-yl}acetic acid is defined by the following molecular parameters:
| Property | Value |
|---|---|
| IUPAC Name | 2-[3-(Dimethylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid |
| Molecular Formula | C₁₂H₂₂N₂O₄ |
| Molecular Weight | 258.31 g/mol |
| CAS Registry Number | 107141476 |
| SMILES | CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)N(C)C |
| InChI Key | NGJFSGJLZBCZDB-UHFFFAOYSA-N |
The Boc group (tert-butoxycarbonyl) serves as a protective moiety for the azetidine nitrogen, while the dimethylamino group introduces basicity and steric bulk. The acetic acid side chain enhances water solubility, making the compound amenable to further functionalization .
Structural Analysis
The azetidine ring, a four-membered heterocycle, exhibits significant ring strain due to its small size, which influences both reactivity and conformational flexibility. X-ray crystallography of analogous azetidine derivatives reveals puckered ring geometries, with the Boc group adopting an equatorial position to minimize steric clashes . Nuclear magnetic resonance (NMR) studies of this compound indicate distinct chemical shifts for the dimethylamino protons (δ ~2.2 ppm) and the Boc tert-butyl group (δ ~1.4 ppm) .
Synthetic Pathways and Optimization
Stepwise Synthesis
The synthesis of 2-{1-[(tert-butoxy)carbonyl]-3-(dimethylamino)azetidin-3-yl}acetic acid typically involves three stages:
-
Azetidine Ring Formation: Cyclization of γ-amino alcohols or alkylation of azetidine precursors.
-
Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine).
-
Dimethylamino Introduction: Quaternization of the azetidine nitrogen using dimethylamine or its derivatives.
A representative procedure involves treating 3-azetidinylacetic acid with Boc₂O in dichloromethane, followed by dimethylamine hydrochloride in the presence of Hünig’s base. Purification via column chromatography yields the final product with >95% purity.
Challenges and Solutions
-
Ring Strain Mitigation: Low-temperature conditions (−20°C) prevent ring-opening side reactions during Boc protection.
-
Selective Functionalization: Protecting group strategies (e.g., orthogonal protection of the acetic acid) ensure regioselective modifications .
Structural Analogues and Comparative Analysis
Analogues with Modified Substituents
The compound’s scaffold permits substitution at multiple positions, enabling the creation of derivatives with tailored properties. Key analogues include :
| Compound | Substituent | Molecular Weight (g/mol) | Key Difference |
|---|---|---|---|
| 2-{1-[(Boc)-3-aminoazetidin-3-yl}acetic acid | Amino group | 230.26 | Reduced basicity |
| 2-{1-[(Boc)-3-methylazetidin-3-yl}acetic acid | Methyl group | 229.27 | Increased hydrophobicity |
| 2-[3-(Dimethylamino)cyclobutyl]acetic acid | Cyclobutane ring | 193.67 | Altered ring size and strain |
Replacing the dimethylamino group with an amino group (CAS 1508644-03-8) reduces steric hindrance but decreases solubility in nonpolar solvents . Conversely, methyl substitution (CAS 1422344-49-7) enhances lipid bilayer permeability, favoring central nervous system (CNS) drug candidates .
Applications in Medicinal Chemistry and Drug Discovery
Role as a Synthetic Intermediate
The Boc-protected azetidine core serves as a versatile building block for:
-
Peptidomimetics: Mimicking peptide backbones to inhibit protease enzymes.
-
Kinase Inhibitors: Incorporating into ATP-binding site targeting motifs (e.g., JAK/STAT inhibitors).
Biological Activity Profiling
Preliminary assays indicate moderate affinity for:
-
Serotonin Receptors (5-HT₃): IC₅₀ = 12 µM, suggesting potential in neuropsychiatric disorders.
-
Bacterial Penicillin-Binding Proteins (PBPs): MIC = 64 µg/mL against Staphylococcus aureus, highlighting antibiotic adjuvant potential .
Future Directions and Research Opportunities
-
Pharmacokinetic Studies: Assessing oral bioavailability and metabolic stability in vivo.
-
Targeted Drug Delivery: Conjugating with nanoparticles for enhanced tissue specificity.
-
Crystallographic Studies: Resolving full 3D structure to guide rational drug design.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume